molecular formula C17H23NO3 B269560 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

货号 B269560
分子量: 289.4 g/mol
InChI 键: JJRXSJFAOPYJOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, also known as TD-1473, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease (IBD). TD-1473 is a promising therapeutic agent due to its ability to selectively target the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

作用机制

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid works by inhibiting the activity of a protein called RORγt, which is involved in the differentiation and function of certain immune cells. By inhibiting RORγt, 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been shown to reduce inflammation and promote healing in the gut tissue. The drug has also been shown to reduce the number of pro-inflammatory immune cells in the gut, while increasing the number of anti-inflammatory immune cells. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has a selective effect on the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

实验室实验的优点和局限性

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has several advantages for use in lab experiments. The drug has a high degree of selectivity for the gut tissue, making it an ideal candidate for studying the mechanisms of IBD. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is also highly pure, which makes it easier to control for any potential confounding factors. However, the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for some researchers.

未来方向

There are several future directions for research on 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid. One potential direction is to study the drug's effects on other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Another direction is to investigate the long-term effects of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid on gut tissue and immune function. Additionally, researchers may explore the use of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid in combination with other therapies for IBD, in order to maximize its therapeutic potential. Finally, further research is needed to optimize the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, in order to make it more widely available for research and clinical use.

合成方法

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The process involves the use of a chiral auxiliary to ensure stereochemistry control, and chromatography is used for purification. The final product is obtained as a white solid with a high purity level.

科学研究应用

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been extensively researched for its potential use in treating IBD, a chronic inflammatory disorder of the gastrointestinal tract. The drug has been shown to selectively target the gut tissue, reducing inflammation and promoting healing. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has also been studied for its potential use in other inflammatory diseases, such as psoriasis and rheumatoid arthritis.

属性

产品名称

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

分子式

C17H23NO3

分子量

289.4 g/mol

IUPAC 名称

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid

InChI

InChI=1S/C17H23NO3/c1-17(2,12-16(20)21)11-15(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,20,21)

InChI 键

JJRXSJFAOPYJOK-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

规范 SMILES

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。